molecular formula C6H12N2O2 B1419768 Tetrahydro-2H-pyran-3-carboxylic acid hydrazide CAS No. 59293-33-3

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide

Cat. No. B1419768
CAS RN: 59293-33-3
M. Wt: 144.17 g/mol
InChI Key: OBOQJPQGKZQKEM-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is a chemical compound with the CAS Number: 59293-33-3 . It has a molecular weight of 144.17 and its IUPAC name is tetrahydro-2H-pyran-3-carbohydrazide . It is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is 1S/C6H12N2O2/c7-8-6(9)5-2-1-3-10-4-5/h5H,1-4,7H2,(H,8,9) . This provides a standardized way to represent the molecule’s structure.


Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is a white to yellow solid . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide and its derivatives involves complex chemical reactions, showcasing its role in organic synthesis. For instance, the reaction with 3-acetyl-4,6,6-trimethyl-5,6-dihydro-2-pyrone leads to the formation of 5-alkyl(cyanomethyl)carbonyl-3,5a,7,7-tetramethylpyrazolino-4,5-c]tetrahydro-2-pyrones, products from cyclization of intermediately formed alkyl(cyanomethyl)hydrazones of 3-acetyl-4,6,6-trimethyl-5,6-dihydro-2-pyran (Avetissian, Tokmajian, & Karapetian, 2005).

Methodological Advancements in Preparation

A novel process has been developed for the efficient and general preparation of hydrazides, including those of alpha,beta-unsaturated acids. This process, involving preforming activated esters and/or amides followed by reaction with hydrazine, yields desired hydrazides in excellent purity under mild conditions, indicating its utility in the synthesis of complex organic compounds (Zhang et al., 2002).

Biological Interactions and Applications

Interaction with DNA and Pharmacological Potential

The binding and interaction of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide derivatives with DNA have been investigated, indicating a strong binding affinity, which forms the basis for their pharmacological potential. For example, certain hydrazide derivatives show greater interaction toward DNA, as evidenced by their binding constants and site sizes, hinting at possible applications in therapeutics due to their antibacterial, antioxidant, and cytotoxic potentials (Arshad et al., 2012).

Safety And Hazards

The safety information for Tetrahydro-2H-pyran-3-carboxylic acid hydrazide indicates that it may be harmful if swallowed (H302) . Precautionary measures include wearing protective gloves and eye protection, and if in eyes, rinse cautiously with water .

properties

IUPAC Name

oxane-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)5-2-1-3-10-4-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOQJPQGKZQKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide

CAS RN

59293-33-3
Record name oxane-3-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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